科里酸

描述

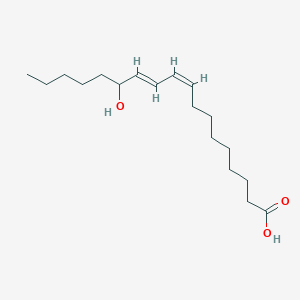

Coriolic acid, also known as (±)-Coriolic acid, has the molecular formula C18H32O3 and a molecular weight of 296.4449 .

Synthesis Analysis

Coriolic acid is a metabolite of the lipoxygenase (LOX) pathway of linoleic acid (LA). It plays a physiological role in plant and animal cells . It was isolated from Salicornia herbacea L. by mammosphere formation inhibition bioassay-guided fractionation .Molecular Structure Analysis

Coriolic acid is a pentacyclic triterpene with low solubility in water due to its rigid scaffold and hydrophobic properties . The positions of the functional groups were indicated by a convenient micro-ozonolysis-gas-liquid chromatographic procedure .Chemical Reactions Analysis

Coriolic acid has been found to inhibit the formation of mammospheres and induce apoptosis in breast cancer stem cells . It also decreased the subpopulation of CD44 high /CD24 low cells, a cancer stem cell (CSC) phenotype, and specific genes related to CSCs .Physical And Chemical Properties Analysis

Coriolic acid is a pentacyclic triterpene extracted from plants and has low solubilities in water due to its rigid scaffold and hydrophobic properties . The introduction of water-soluble groups such as sugar or amino groups could increase the solubility of Coriolic acid .科学研究应用

Coriolic Acid: A Comprehensive Analysis of Scientific Research Applications

Cancer Stem Cell Targeting: Coriolic acid has shown promise in targeting breast cancer stem cells (BCSCs). It inhibits the formation of mammospheres, induces BCSC apoptosis, and decreases the subpopulation of CD44high/CD24low cells, which is a CSC phenotype. Additionally, it downregulates specific genes related to CSCs such as Nanog, Oct4, and CD44 .

Metastasis Inhibition: This compound can inhibit the metastasis of cancer cells by preventing their adhesion to endothelial cells. This property makes it a potential candidate for anti-metastatic therapies .

Antifungal Properties: Hydroxy fatty acids like Coriolic acid are being studied for their antifungal properties. They have the potential to inhibit fungal growth and impair mycotoxin production, which could lead to applications as antifungal agents .

Gene Regulation: Coriolic acid has been observed to decrease the transcriptional and translational levels of the c-Myc gene, which is crucial for CSC survival. This suggests that Coriolic acid could be used to regulate genes involved in cancer progression .

作用机制

- Its primary targets include:

- CA interacts with its targets through mechanisms such as:

Target of Action

Mode of Action

属性

IUPAC Name |

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316494 | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18104-45-5 | |

| Record name | (±)-Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18104-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Coriolic acid has been shown to target the c-Myc gene, a key regulator of BCSC survival, by decreasing its transcription and translation. []

A: By inhibiting c-Myc, coriolic acid suppresses mammosphere formation, induces BCSC apoptosis, and reduces the population of CD44high/CD24low cells, a characteristic phenotype of CSCs. [] It also downregulates the expression of stemness-related genes, including Nanog, Oct4, and CD44. []

ANone: The molecular formula of coriolic acid is C18H32O3 and its molecular weight is 296.44 g/mol.

A: Coriolic acid is commonly identified and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS). [, ]

ANone: The provided research papers primarily focus on the biological activity and synthesis of coriolic acid. Information on material compatibility and stability under various conditions is limited within these papers. Further research is needed to explore these aspects.

ANone: The research primarily focuses on the biological activity of coriolic acid, and there is no evidence presented for any inherent catalytic properties.

ANone: The provided research papers do not extensively discuss the application of computational chemistry to study coriolic acid. This could be a potential avenue for future research.

A: While the provided research does not delve into specific SAR studies for coriolic acid, it's known that structural modifications of fatty acids can significantly alter their biological activity. [, , ] Further research is needed to elucidate the impact of structural changes on coriolic acid's potency and selectivity.

ANone: The research papers provided do not specifically address formulation strategies for coriolic acid. Further investigation is needed to develop optimal formulations for enhancing its therapeutic potential.

ANone: The provided research primarily focuses on the isolation, identification, and initial biological activity of coriolic acid. More comprehensive studies are needed to fully understand these aspects.

A: While the exact date of the first isolation is unclear from these papers, coriolic acid has been known and studied for several decades. Research on its presence in Malva parviflora seed oil dates back to at least the 1970s. []

ANone: The study of coriolic acid bridges several disciplines, including:

- Organic Chemistry: Synthesis and structural modification of the molecule. [, , , , , , , , ]

- Biochemistry: Understanding its biosynthesis pathway in plants and fungi. [, ]

- Pharmacology: Investigating its therapeutic potential, particularly as an anticancer and antifungal agent. [, , , , , ]

- Food Science: Exploring its role as a naturally occurring antifungal agent in food preservation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)

![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)

![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)

![(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)

![5-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B231977.png)